molecular formula C4H9NO4S B14409261 2-Methylcysteinesulfinic acid CAS No. 84888-75-5

2-Methylcysteinesulfinic acid

Cat. No.: B14409261
CAS No.: 84888-75-5
M. Wt: 167.19 g/mol
InChI Key: RHJTXIFKACRYOA-BYPYZUCNSA-N
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Description

2-Methylcysteinesulfinic acid: is an organic compound with the molecular formula C4H9NO4S. It is a derivative of cysteine, an amino acid, and contains a sulfinic acid group. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcysteinesulfinic acid typically involves the oxidation of 2-Methylcysteine. One common method is the reaction of 2-Methylcysteine with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows: [ \text{2-Methylcysteine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcysteinesulfinic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.

    Reduction: Reduction reactions can revert the sulfinic acid group back to a thiol group.

    Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sulfonyl chlorides (RSO2Cl) or amines (RNH2).

Major Products Formed:

    Oxidation: 2-Methylcysteinesulfonic acid.

    Reduction: 2-Methylcysteine.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

2-Methylcysteinesulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcysteinesulfinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Cysteinesulfinic acid: Similar structure but lacks the methyl group.

    Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.

    Taurine: Contains a sulfonic acid group instead of a sulfinic acid group.

Uniqueness: 2-Methylcysteinesulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

84888-75-5

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfinopropanoic acid

InChI

InChI=1S/C4H9NO4S/c1-4(5,3(6)7)2-10(8)9/h2,5H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1

InChI Key

RHJTXIFKACRYOA-BYPYZUCNSA-N

Isomeric SMILES

C[C@](CS(=O)O)(C(=O)O)N

Canonical SMILES

CC(CS(=O)O)(C(=O)O)N

Origin of Product

United States

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